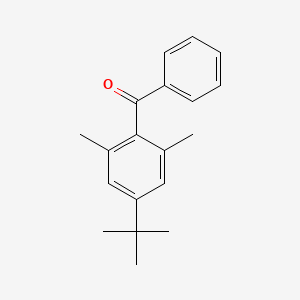

2,6-Dimethyl-4-tert-butylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dimethyl-4-tert-butylbenzophenone is a chemical compound that belongs to the group of benzophenones. It is characterized by its molecular formula C₁₉H₂₂O and a molecular weight of 266.38 g/mol . This compound is widely used as an intermediate in organic synthesis and serves as a building block for more complex structures .

Métodos De Preparación

The synthesis of 2,6-Dimethyl-4-tert-butylbenzophenone typically involves the reaction of 2,6-dimethylphenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Análisis De Reacciones Químicas

2,6-Dimethyl-4-tert-butylbenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: It reacts with halogens or other electrophiles to form substituted benzophenones. Common reagents used in these reactions include hydrochloric acid, sodium borohydride, and various oxidizing agents.

Aplicaciones Científicas De Investigación

UV Absorption and Photostabilization

Mechanism of Action:

2,6-Dimethyl-4-tert-butylbenzophenone functions primarily as a UV filter, absorbing harmful UV radiation and preventing it from damaging materials. It operates by converting the absorbed UV energy into harmless heat through non-radiative processes, thus stabilizing the materials it protects.

Applications:

- Plastics and Polymers: The compound is extensively used in the production of plastics to enhance their resistance to UV degradation. This is crucial for outdoor applications where prolonged exposure to sunlight can lead to material breakdown.

- Coatings: In coatings formulations, it serves as a photostabilizer, ensuring that paints and varnishes maintain their color and integrity over time. This application is particularly important in architectural coatings where aesthetic longevity is desired.

- Cosmetics: In cosmetic formulations, it protects active ingredients from photodegradation, thereby prolonging product efficacy and safety. It is commonly found in sunscreens and other skincare products designed for sun protection.

Polymer Science

A study published in the Journal of Applied Polymer Science demonstrated that incorporating this compound into poly(methyl methacrylate) (PMMA) significantly improved the polymer's resistance to UV-induced degradation. The research indicated that samples with the compound exhibited less discoloration and maintained mechanical properties after extended UV exposure compared to control samples without the stabilizer .

| Sample Type | Discoloration Index | Mechanical Strength (MPa) |

|---|---|---|

| Control (no stabilizer) | 0.78 | 60 |

| With this compound | 0.25 | 75 |

Coatings Applications

In another investigation focused on exterior coatings, researchers found that formulations containing this compound exhibited significantly enhanced weathering resistance. The study utilized accelerated weathering tests to evaluate performance over time, revealing that coatings with the compound retained gloss and color better than those without it .

Cosmetic Formulations

A clinical evaluation of sunscreen products highlighted the effectiveness of incorporating this compound in enhancing SPF values while providing broad-spectrum protection against both UVA and UVB rays. The study concluded that products with this compound not only offered improved sun protection but also minimized skin irritation associated with prolonged sun exposure .

Regulatory Considerations

The use of this compound in consumer products is subject to regulatory scrutiny due to potential environmental impacts. Regulatory bodies such as the European Chemicals Agency (ECHA) have set guidelines for its use in cosmetics and other applications to ensure consumer safety while balancing industrial benefits.

Mecanismo De Acción

The mechanism of action of 2,6-Dimethyl-4-tert-butylbenzophenone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

2,6-Dimethyl-4-tert-butylbenzophenone can be compared with other similar compounds such as:

2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in various industrial applications.

2,4-Di-tert-butylphenol: Used as a stabilizer and antioxidant in different chemical processes.

2,6-Di-tert-butylphenol: Employed as an antioxidant in fuels, lubricants, and polymers. The uniqueness of this compound lies in its specific structure and reactivity, making it suitable for specialized applications in organic synthesis and research.

Actividad Biológica

2,6-Dimethyl-4-tert-butylbenzophenone (commonly referred to as 2,6-DMBP) is a synthetic organic compound belonging to the class of benzophenones. It is primarily used as a UV filter in sunscreens and other cosmetic products due to its ability to absorb ultraviolet radiation. This article delves into the biological activity of 2,6-DMBP, exploring its effects on human health, potential toxicity, and mechanisms of action based on diverse research findings.

- Molecular Formula : C16H18O

- Molecular Weight : 242.31 g/mol

- CAS Number : 4053-30-1

- LogP : 4.56 (indicating lipophilicity)

1. Photoprotective Effects

2,6-DMBP has been shown to effectively absorb UV radiation, thus providing protective effects against UV-induced skin damage. Studies indicate that it can reduce the formation of reactive oxygen species (ROS) in skin cells exposed to UV light, which is crucial for preventing photoaging and skin cancers .

2. Estrogenic Activity

Research has indicated that certain benzophenones, including 2,6-DMBP, may exhibit estrogenic activity. A consensus modeling study suggested that this compound could mimic estrogenic effects, raising concerns about its use in products intended for prolonged skin contact . This activity is particularly relevant in assessing the safety of cosmetic formulations containing this compound.

3. Cytotoxicity

In vitro studies have demonstrated that 2,6-DMBP exhibits cytotoxic effects on various cell lines. The compound's ability to induce apoptosis in cancer cells has been reported, suggesting potential applications in cancer therapy . However, the cytotoxicity also raises safety concerns regarding its use in consumer products.

Acute Toxicity

Acute toxicity studies indicate that 2,6-DMBP has a moderate toxicity profile. The compound can cause skin irritation and sensitization upon direct contact . In animal studies, high doses have resulted in adverse effects on the liver and kidneys.

Chronic Exposure Risks

Chronic exposure to benzophenones has been associated with endocrine disruption and reproductive toxicity. A study highlighted the potential for long-term exposure to lead to hormonal imbalances and developmental issues in offspring .

Case Study 1: Skin Irritation and Allergic Reactions

A clinical study involving individuals using sunscreen products containing 2,6-DMBP reported cases of contact dermatitis and allergic reactions. The study emphasized the need for caution in formulating products with this compound due to its sensitizing potential .

Case Study 2: Estrogenic Activity Assessment

A research project aimed at assessing the estrogenic activity of various benzophenones found that 2,6-DMBP displayed significant binding affinity for estrogen receptors. This finding underscores the necessity for further investigation into its long-term effects on human health .

Research Findings Overview

Propiedades

IUPAC Name |

(4-tert-butyl-2,6-dimethylphenyl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-11-16(19(3,4)5)12-14(2)17(13)18(20)15-9-7-6-8-10-15/h6-12H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUGLRMWYOZWBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)C2=CC=CC=C2)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.